molecular formula C14H20BN3O3 B14916843 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(1h-pyrazol-1-yl)pyridin-2-yl)boronate

3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(1h-pyrazol-1-yl)pyridin-2-yl)boronate

Cat. No.: B14916843
M. Wt: 289.14 g/mol
InChI Key: GUHLBVUAACIBDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(1h-pyrazol-1-yl)pyridin-2-yl)boronate typically involves the reaction of 3-bromo-2,6-dimethylpyridine with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at a temperature range of 2-8°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using larger quantities of reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(1h-pyrazol-1-yl)pyridin-2-yl)boronate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the boronate ester to its corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the boronate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(1h-pyrazol-1-yl)pyridin-2-yl)boronate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(1h-pyrazol-1-yl)pyridin-2-yl)boronate involves its interaction with molecular targets such as enzymes and receptors. The boronate group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibitors and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (5-(1h-pyrazol-1-yl)pyridin-2-yl)boronate is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H20BN3O3

Molecular Weight

289.14 g/mol

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(5-pyrazol-1-ylpyridin-2-yl)borinic acid

InChI

InChI=1S/C14H20BN3O3/c1-13(2,19)14(3,4)21-15(20)12-7-6-11(10-16-12)18-9-5-8-17-18/h5-10,19-20H,1-4H3

InChI Key

GUHLBVUAACIBDH-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=C1)N2C=CC=N2)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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